(Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine
Overview
Description
(Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromo-substituted methoxyphenyl group and a triazole ring, which are connected through a methanimine linkage. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzaldehyde and 3,5-dimethyl-4H-1,2,4-triazole.
Formation of the Imine: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with the amino group of 3,5-dimethyl-4H-1,2,4-triazole under acidic or basic conditions to form the imine linkage. This step may require a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automation and Monitoring: Advanced automation and monitoring systems ensure consistent product quality and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of (Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(5-Bromo-2-methoxyphenyl)-N-(4H-1,2,4-triazol-4-YL)methanimine: Lacks the dimethyl groups on the triazole ring.
(Z)-1-(5-Bromo-2-methoxyphenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)ethanimine: Has an ethanimine linkage instead of methanimine.
Uniqueness
Substituent Effects: The presence of the dimethyl groups on the triazole ring and the specific (Z)-configuration contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
(Z)-1-(5-bromo-2-methoxyphenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-8-15-16-9(2)17(8)14-7-10-6-11(13)4-5-12(10)18-3/h4-7H,1-3H3/b14-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQHCOZTSINBRV-AUWJEWJLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C\C2=C(C=CC(=C2)Br)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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